Compound Description: This series of compounds features a [, , ]triazolo[4,3-b]pyridazine core substituted at the 3-position with an aniline moiety. Various benzamide groups are further attached to the aniline nitrogen. These derivatives were synthesized and evaluated for their antimicrobial activity. []
Relevance: These compounds are structurally related to Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate through the presence of the [, , ]triazolo[4,3-b]pyridazine scaffold. Both compound series share this core structure, with variations in substituents at the 3- and 6-positions.
Relevance: These sulfonamide derivatives share the same core [, , ]triazolo[4,3-b]pyridazine structure with Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate. The structural variations lie in the substituents at the 3- and 6- positions and the presence of a sulfonamide group instead of the thioacetamide linkage found in the target compound.
Relevance: Although structurally distinct from Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, SGX523 shares the key [, , ]triazolo[4,3-b]pyridazine core structure. Both compounds also feature a thioether linkage at the 6-position of this core. This shared structural motif highlights the potential importance of this specific heterocyclic system in medicinal chemistry, particularly for developing kinase inhibitors.
Compound Description: M11 is a major metabolite of SGX523, formed through the action of aldehyde oxidase (AO) in monkey and human liver. The conversion of SGX523 to M11 involves oxidation at the 2-position of the quinoline ring. M11 exhibits significantly lower solubility compared to SGX523, contributing to its potential for causing obstructive nephropathy. []
Relevance: Although not directly containing the same core structure as Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, M11 highlights the metabolic susceptibility of the [, , ]triazolo[4,3-b]pyridazine scaffold, particularly when linked via a thioether bond. Understanding the metabolic pathways of similar compounds and potential for forming less soluble metabolites is crucial for mitigating potential toxicity risks.
Compound Description: This compound represents a structural modification of the initial lead compound, (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine) [], aimed at reducing bioactivation and potential toxicity. While Compound 2 shifted metabolism towards the naphthyridine ring, it still exhibited glutathione conjugation and covalent binding in vitro and in vivo, suggesting continued bioactivation. []
Relevance: Compound 2 highlights the challenges in mitigating bioactivation and potential toxicity associated with the [, , ]triazolo[4,3-b]pyridazine core. Despite structural modifications, bioactivation persisted, emphasizing the need for careful assessment of metabolic liabilities within this chemical class. While not directly structurally identical to Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, the shared [, , ]triazolo[4,3-b]pyridazine core raises concerns about similar metabolic vulnerabilities.
These examples showcase the diversity of structures and biological activities associated with compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold. While not directly identical to the target compound, these related structures provide valuable insights into structure-activity relationships, potential applications, and metabolic liabilities associated with this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.